![molecular formula C23H17ClFNO4S B2711738 3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one CAS No. 866810-23-3](/img/structure/B2711738.png)
3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one” is a complex organic molecule that contains several functional groups including a sulfonyl group, a methoxy group, and a quinolinone group. It also contains chlorophenyl and fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. The sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups would be attached at the appropriate positions on this core .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles, and the methoxy group could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl, methoxy, chlorophenyl, and fluorophenyl groups could potentially influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Chemical synthesis and structural characterization form the foundation of research applications for complex molecules. Studies have focused on synthesizing various quinoline derivatives and exploring their chemical properties. For example, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide} demonstrates the intricate steps involved in creating quinoline derivatives with specific functional groups, highlighting the compound's synthetic accessibility and structural diversity (Hayun et al., 2012).
Antimicrobial and Antitumor Applications
Quinoline derivatives exhibit a broad range of biological activities, including antimicrobial and antitumor effects. For instance, research on 4-hydroxyquinolones has revealed their potential as scaffolds for developing new therapeutic agents with specific biological activities (Ukrainets et al., 2014). Another study on novel 4(3H)-quinazolinone derivatives showed their potential as anti-inflammatory and analgesic agents, suggesting the diverse therapeutic applications of quinoline derivatives (A. A. Farag et al., 2012).
Molecular Structure and Photoluminescence
The molecular structure of quinoline derivatives significantly influences their photophysical properties. Research into the crystal structure of 4-fluoroisoquinoline-5-sulfonyl chloride and related derivatives has provided insights into the impact of substituents on the molecule's conformation and photoluminescence properties, underscoring the potential for developing optoelectronic materials (S. Ohba et al., 2012).
Catalytic and Reactivity Studies
Quinoline derivatives also play a role in catalysis and reactivity studies. For example, methyloxorhenium(V) complexes with quinoline ligands have been synthesized and studied for their reactivity, demonstrating the compound's versatility in catalytic applications and its potential in synthetic chemistry (Xiaopeng Shan et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-16(24)6-9-19)14-26(21)13-15-3-2-4-17(25)11-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYRPRSCHYONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(2-((2-methoxy-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711656.png)
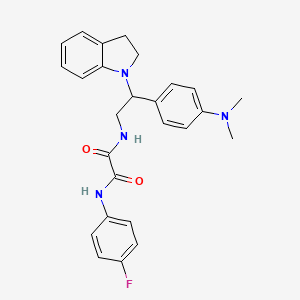
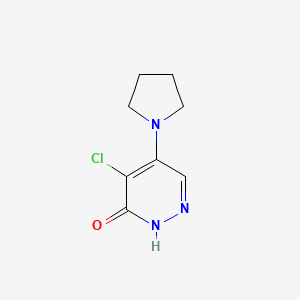
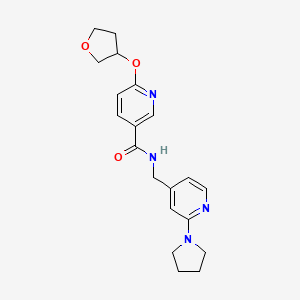
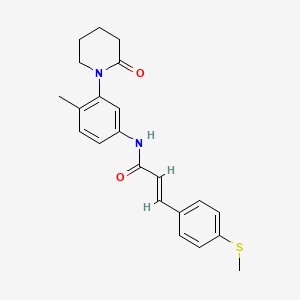
![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
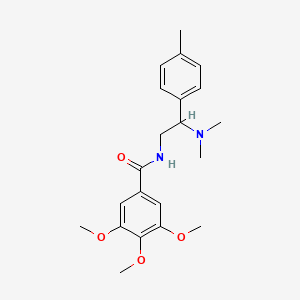
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2711672.png)
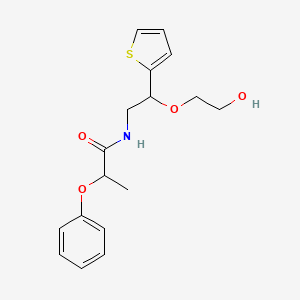
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
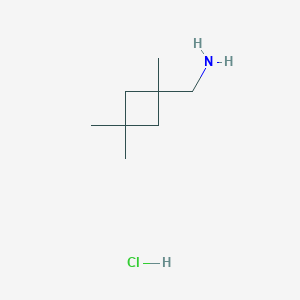
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)